molecular formula C6H9BrClNS B1377732 [(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride CAS No. 1376317-11-1

[(3-Bromothiophen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1377732
CAS No.: 1376317-11-1
M. Wt: 242.57 g/mol
InChI Key: SCYWIIBLCFMBAU-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine hydrochloride is a chemical compound with the molecular formula C6H9BrClNS and a molecular weight of 242.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is commonly used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine hydrochloride typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide . The resulting brominated product is then subjected to a nucleophilic substitution reaction with methylamine to yield the desired compound.

Industrial Production Methods

Industrial production methods for (3-Bromothiophen-2-yl)methylamine hydrochloride often involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include methylamine and other amines. The reaction is typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted thiophene derivatives.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

(3-Bromothiophen-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (3-Bromothiophen-2-yl)methylamine hydrochloride lies in its specific substitution pattern and its versatile reactivity, making it valuable in diverse research and industrial applications.

Properties

IUPAC Name

1-(3-bromothiophen-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYWIIBLCFMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CS1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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